This compound belongs to the class of thiophene derivatives, characterized by a five-membered aromatic ring containing sulfur. Specifically, it can be classified as a carboxylic acid due to the presence of the carboxyl functional group (-COOH) attached to the thiophene ring.
The synthesis of 3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylic acid typically involves several key steps:
The molecular formula for 3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylic acid is C11H11NO2S, with a molecular weight of approximately 221.28 g/mol.
The InChI key for this compound is InChI=1S/C11H11NO2S/c1-7-3-4-8(2)12(7)9-5-6-15-10(9)11(13)14/h3-6H,1-2H3,(H,13,14)
which provides a unique identifier for its chemical structure.
3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylic acid can undergo various chemical reactions typical for compounds with carboxylic acid and heterocyclic functionalities:
The mechanism of action of 3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylic acid primarily involves its inhibitory effects on GATA transcription factors:
The melting point typically ranges around 101–103°C, indicating stability under normal laboratory conditions.
The scientific applications of 3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylic acid are diverse:
CAS No.: 572-32-7
CAS No.: 14127-68-5
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2